4-Hydroxy Stiripentol

Pharmacokinetics Metabolite Analysis Bioanalysis

Plasma levels of the active P-OH metabolite are often undetectable, creating a critical need for a high-purity 4-Hydroxy Stiripentol reference standard. This certified standard is specifically required for LC-MS/MS method development and ANDA stability testing-the parent drug or other metabolites cannot substitute. • Enables sensitive quantification of the P-OH metabolite in biological matrices for PK/PD studies • Used as a reference marker in QC release and stability testing of Stiripentol API and finished products • Supplied with full characterization data compliant with regulatory guidelines for ANDA submissions

Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol
CAS No. 58344-42-6
Cat. No. B029058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Stiripentol
CAS58344-42-6
Synonyms4-(3-Hydroxy-4,4-dimethyl-1-penten-1-yl)-2-methoxyphenol;  p-Hydroxy Stiripentol; 
Molecular FormulaC₁₄H₂₀O₃
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C=CC1=CC(=C(C=C1)O)OC)O
InChIInChI=1S/C14H20O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,13,15-16H,1-4H3/b8-6+
InChIKeyKZMOPPALPUQHAR-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Stiripentol Metabolite Overview


4-Hydroxy Stiripentol (CAS 58344-42-6), also referred to as P-OH stiripentol, is the major hydroxylated metabolite of the third-generation antiepileptic drug Stiripentol [1]. It is a small molecule (C14H20O3, MW 236.31) belonging to the class of aromatic allylic alcohols and is formed via Phase I metabolism of the parent drug [2]. This compound is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in the pharmaceutical analysis of stiripentol drug products [3].

Unique Role of 4-Hydroxy Stiripentol


4-Hydroxy Stiripentol cannot be substituted by the parent drug, stiripentol, or other related metabolites like stiripentol conjugate or DiOH due to its specific role as a key marker of drug metabolism and its distinct physicochemical and analytical properties [1]. In human pharmacokinetic studies, the parent drug stiripentol is extensively metabolized, with the active metabolite P-OH (4-Hydroxy Stiripentol) being a primary analyte of interest, yet its plasma levels are often undetectable [2]. This creates a critical need for a certified reference standard of 4-Hydroxy Stiripentol itself to enable accurate quantification and method validation for bioanalytical and QC laboratories. Using a substitute analyte like the parent drug would not allow for the specific and sensitive detection required for this metabolite, compromising the integrity of drug development, ANDA submissions, and clinical monitoring [3].

4-Hydroxy Stiripentol Evidence Guide


Plasma Detectability vs. Parent Drug

In clinical pharmacokinetic studies, the active metabolite 4-Hydroxy Stiripentol (P-OH) was not detectable in human plasma following oral administration of stiripentol, in stark contrast to the parent drug [1]. This finding is critical for laboratories developing bioanalytical methods, as it confirms the need for highly sensitive assays and a pure reference standard for this specific metabolite.

Pharmacokinetics Metabolite Analysis Bioanalysis

Certified Reference Standard for ANDA/QC

4-Hydroxy Stiripentol is specifically employed as a reference standard for analytical method development and validation (AMV), and for Quality Control (QC) applications required for Abbreviated New Drug Applications (ANDA) [1]. This contrasts with the parent drug, stiripentol, which serves as the active pharmaceutical ingredient (API) but not as a certified impurity or metabolite standard for these specific regulatory purposes.

Analytical Chemistry Quality Control Regulatory Science

Distinct Physicochemical Identity

4-Hydroxy Stiripentol possesses distinct physicochemical properties compared to its parent drug, Stiripentol. 4-Hydroxy Stiripentol is characterized as an off-white to pale yellow solid with a melting point of 108-110°C [1]. In contrast, Stiripentol is described as a white to pale yellow crystalline powder that is practically insoluble in water and soluble in various organic solvents [2]. These physical differences can impact handling, formulation, and analytical method development.

Physical Chemistry Compound Characterization Formulation Science

4-Hydroxy Stiripentol Applications


Bioanalytical Method Development & Validation

4-Hydroxy Stiripentol is used as a certified reference standard to develop, optimize, and validate sensitive LC-MS/MS or HPLC methods for the quantification of the P-OH metabolite in biological matrices (plasma, urine) during clinical and preclinical pharmacokinetic studies [1]. The low or undetectable plasma levels of this metabolite [2] require a high-purity standard to ensure method accuracy and sensitivity, which is critical for generating reliable PK/PD data for regulatory submissions.

QC of Stiripentol Drug Products

As a known metabolite and potential impurity, 4-Hydroxy Stiripentol is used as a reference marker in the QC release and stability testing of Stiripentol API and finished drug products [1]. Monitoring the levels of this specific metabolite-related compound ensures product purity and consistency, which is a fundamental requirement for Abbreviated New Drug Applications (ANDA) and commercial production [1].

Pharmacokinetic & DDI Studies

4-Hydroxy Stiripentol is required as an analytical standard for studies investigating the complex metabolism of stiripentol and its potential drug-drug interactions. Stiripentol is a known inhibitor of several CYP450 enzymes (including CYP1A2, CYP2C19, CYP2D6, and CYP3A4) . Quantifying its major hydroxylated metabolite, 4-Hydroxy Stiripentol, is essential for constructing comprehensive metabolic profiles and understanding how co-administered drugs may alter the formation and clearance of this and other metabolites [2].

Preclinical & Clinical Metabolite Identification

In drug metabolism and pharmacokinetic (DMPK) research, 4-Hydroxy Stiripentol serves as a crucial authentic standard for the structural confirmation and quantitative analysis of metabolites observed in in vitro hepatocyte incubations or in vivo studies. Its distinct retention time and mass spectral data, validated using this standard, enable researchers to definitively identify the P-OH metabolite in complex biological samples, advancing the understanding of stiripentol's biotransformation pathways [1].

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